molecular formula C18H15N5O2 B2663107 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899402-58-5

1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2663107
CAS No.: 899402-58-5
M. Wt: 333.351
InChI Key: USDPAMGZONQIPY-UHFFFAOYSA-N
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Description

1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse biological and pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-aminopyridine derivatives with various carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .

Scientific Research Applications

1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby reducing the synthesis of nucleotides necessary for DNA and RNA production. This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of pyridine, pyrimidine, and pyrrolo rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

1,9-Dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. Its unique molecular structure includes a pyridine ring that enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₅N₅O
  • Molecular Weight : 273.31 g/mol
  • Key Functional Groups : Pyridine, carboxamide, and diketone functionalities.

1. Anticancer Activity

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, related compounds have been identified as inhibitors of various kinases involved in cancer progression:

CompoundTarget KinaseIC₅₀ (µM)
1FLT30.5
2VEGFR0.8
3JAK1.2

The compound has shown promise in inhibiting FLT3 kinase activity, which is crucial for certain leukemias .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that related pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

CompoundCOX-2 Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)
50.040.08
60.040.06

These results suggest that the compound may also serve as a potential anti-inflammatory agent .

3. Antimicrobial Activity

Pyrido[2,3-d]pyrimidines have been evaluated for their antimicrobial properties against various pathogens. The compound's structural similarities to known antimicrobial agents indicate potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • One-pot Synthesis : Utilizing a combination of condensation reactions followed by cyclization.
  • Solution-phase Synthesis : This method employs SNAr substitution reactions and reductive amination techniques to achieve high yields .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidines:

  • A study involving a series of analogs revealed that modifications at the N5 and C7 positions significantly influenced kinase inhibition potency.

Example Case Study

In one research program aimed at developing FLT3 inhibitors:

  • Four synthetic analogs were tested against a panel of 48 kinases.
  • One specific analog demonstrated over 50% inhibition of FLT3 at a concentration of 10 µM.

This highlights the compound's potential as a targeted therapy in oncology .

Properties

IUPAC Name

6,10-dimethyl-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-11-5-4-8-23-15(11)21-16-13(18(23)25)9-14(22(16)2)17(24)20-12-6-3-7-19-10-12/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDPAMGZONQIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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